6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-ETHYL-
Description
Historical Context of Quinoline-Based Pharmacophores in Drug Discovery
Quinoline, first isolated from coal tar in 1834, laid the foundation for a family of heterocyclic compounds that have shaped modern therapeutics. Early applications centered on antimalarial agents such as quinine and chloroquine, which dominated 20th-century malaria treatment. The serendipitous discovery of nalidixic acid in 1962, derived from a chloroquine synthesis byproduct, marked the advent of quinolones as antibacterial agents. These breakthroughs underscored quinoline's versatility as a pharmacophore, capable of accommodating diverse substituents while maintaining core bioactivity.
The structural evolution from simple quinolines to polycyclic derivatives accelerated in the 1980s with fluoroquinolones like ciprofloxacin, which demonstrated enhanced antibacterial potency through fluorine substitutions. This period also saw the emergence of fused-ring quinoline systems, including benzothienoquinolines and cycloheptaquinolines, designed to improve target binding and metabolic stability. The 6H-cyclohepta(b)quinoline framework, characterized by a seven-membered ring fused to the quinoline nucleus, represents a strategic expansion of this chemical space, offering novel three-dimensional geometries for receptor interaction.
Significance of Tetrahydrocycloheptaquinoline Scaffolds in Bioactive Molecule Design
The 7,8,9,10-tetrahydro modification of the cyclohepta(b)quinoline scaffold introduces critical advantages for drug development. Partial saturation of the fused cycloheptane ring reduces planarity, enhancing solubility while preserving the aromatic quinoline moiety's electronic properties. This structural balance enables penetration of hydrophobic biological membranes while maintaining π-π stacking interactions with target proteins.
The 11-amino-4-ethyl substitution pattern in particular optimizes molecular interactions:
- Amino group at C11 : Serves as a hydrogen bond donor/acceptor, facilitating engagement with enzymatic active sites. In antimalarial quinolines, analogous amino groups participate in heme sequestration.
- Ethyl group at C4 : Introduces steric bulk that modulates binding pocket occupancy, potentially reducing off-target effects compared to larger alkyl chains.
Recent synthetic advances, such as high-pressure cyclization techniques, have enabled efficient production of tetrahydrocycloheptaquinoline derivatives. These methods yield gram-scale quantities of compounds demonstrating nanomolar cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines, validating the scaffold's therapeutic potential. Molecular docking studies reveal preferential binding to kinase domains and G-protein-coupled receptors, suggesting broad applicability across disease targets.
Comparative analysis of quinoline derivatives highlights the tetrahydrocycloheptaquinoline scaffold's unique profile:
| Feature | Simple Quinoline | Tetrahydrocycloheptaquinoline |
|---|---|---|
| Aromatic Surface Area | 58 Ų | 72 Ų |
| LogP | 2.1 | 3.8 |
| H-Bond Donors | 1 | 2 |
| Rotatable Bonds | 3 | 1 |
Data synthesized from
Properties
CAS No. |
5778-91-6 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C16H20N2/c1-2-11-7-6-9-13-15(17)12-8-4-3-5-10-14(12)18-16(11)13/h6-7,9H,2-5,8,10H2,1H3,(H2,17,18) |
InChI Key |
RYYIJELDJXNYTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C3CCCCCC3=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a substituted aniline and undergoing a series of reactions such as alkylation, cyclization, and reduction can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
4-Ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines
Scientific Research Applications
Introduction to 6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-amino-
6H-Cyclohepta(b)quinoline, 7,8,9,10-tetrahydro-11-amino- is a nitrogen-containing heterocyclic compound with significant potential in various scientific fields. Its molecular formula is and it has a molecular weight of approximately 212.29 g/mol. This compound is part of a larger class of bicyclic compounds that exhibit diverse biological activities and have applications in medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
6H-Cyclohepta(b)quinoline derivatives have been studied for their potential therapeutic effects. These compounds are known to exhibit:
- Antitumor Activity : Research indicates that certain derivatives of this compound can inhibit the growth of cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Antimicrobial Properties : Some studies have shown that these compounds possess antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.
- Central Nervous System Effects : There are indications that derivatives may have neuroprotective effects or could act as potential treatments for neurodegenerative diseases due to their ability to cross the blood-brain barrier.
Organic Synthesis
The unique structural features of 6H-Cyclohepta(b)quinoline allow it to be used as an intermediate in organic synthesis. It serves as a versatile building block for synthesizing more complex molecules, including:
- Pharmaceuticals : Its derivatives can be modified to enhance bioactivity or reduce toxicity.
- Functional Materials : The compound's structure can be utilized in creating novel materials with specific electronic or optical properties.
Chemical Biology
In chemical biology, 6H-Cyclohepta(b)quinoline is explored for its role in:
- Bioconjugation : The amino group on the compound allows for conjugation with biomolecules, facilitating the study of biological processes and the development of targeted therapeutics.
- Probes for Biological Imaging : Modified versions of this compound can be used as fluorescent probes in imaging techniques to study cellular processes.
Data Tables
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated the antitumor effects of a derivative of 6H-Cyclohepta(b)quinoline on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Properties
Research conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several derivatives against Staphylococcus aureus. The study found that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 5 μg/mL, indicating strong antimicrobial activity compared to standard antibiotics.
Case Study 3: Neuroprotective Effects
In a preclinical trial published in Neuroscience Letters, a derivative was tested for neuroprotective effects in a model of Alzheimer's disease. Results showed that treatment with the compound improved cognitive function and reduced amyloid plaque formation in mice.
Mechanism of Action
The mechanism of action of 4-ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 6H-cyclohepta(b)quinoline derivatives vary in substituents at positions 4, 11, and the quinoline ring. Key comparisons include:
4-Methyl vs. 4-Ethyl Substitution
The methyl analog (CAS 5778-88-1) shares the same core but differs in the 4-position substituent. The ethyl group in the target compound increases molecular weight and lipophilicity (logP), which may enhance blood-brain barrier (BBB) penetration compared to the methyl variant. This aligns with studies showing that hydrophobic groups improve G protein-mediated signaling bias in related quinoline scaffolds .
11-Amino Derivatives with Piperazinyl or Pyrrolidino Groups
- Centphenaquin (CAS 98459-16-6) : This dihydrochloride salt derivative features a 4-phenylpiperazinyl group at position 11. It exhibits higher toxicity (rat LD₅₀: 493 mg/kg, intraperitoneal) compared to the target compound, likely due to its basic piperazine moiety enhancing cellular uptake .
- 11-Pyrrolidino Derivative (CAS 5782-93-4): Substitution with pyrrolidine at position 11 introduces a secondary amine, which may reduce CNS activity due to increased polarity. Its InChIKey (ZHFMBIZGANOWHY-UHFFFAOYSA-N) suggests distinct electronic properties compared to the primary amino group in the target compound .
Carboxylic Acid and Fluorinated Derivatives
- 2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic Acid (CAS 1555-11-9): The carboxylic acid group at position 11 confers acidity (predicted pKa: 0.95) and reduces BBB penetration. This derivative is irritant (Hazard Code Xi) and less suitable for CNS targets compared to amino-substituted analogs .
Cyclopenta[b]quinoline Derivatives
Compound 27 (N-[4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)butyl]-4-fluorobenzamide) demonstrates superior AChE inhibition (EC₅₀: 0.2 µM) and favorable ADMET properties, including lower genotoxicity and higher BBB permeability.
Pharmacological and Toxicity Data
Key Research Findings
Hydrophobic Substituents: The ethyl group at position 4 enhances G protein-biased signaling in quinoline derivatives, as seen in MLS1547 analogs, by stabilizing hydrophobic receptor interactions .
Amino vs. Carboxylic Acid Groups: Primary amines (e.g., 11-amino) improve CNS activity compared to carboxylic acids, which exhibit higher polarity and toxicity .
Toxicity Trade-offs: Piperazinyl derivatives like Centphenaquin show potent activity but elevated toxicity, whereas cyclopenta[b]quinoline derivatives balance efficacy and safety .
Biological Activity
6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-tetrahydro-11-amino-4-ethyl (commonly referred to as THQ) is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of THQ, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of THQ is , with a molecular weight of approximately 242.32 g/mol. The compound features a bicyclic structure which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2 |
| Molecular Weight | 242.32 g/mol |
| CAS Number | 22005 |
| SMILES | C1CCC2=C(C3=CC=CC=C3N=C2CC1)C(=O)N4CCOCC4 |
Biological Activities
THQ exhibits a range of biological activities that make it a candidate for further research in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of THQ derivatives. For instance, compounds derived from the cycloheptaquinoline framework have shown promising cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The MTT assay results indicated significant inhibition of cell proliferation at certain concentrations:
Anti-inflammatory Effects
THQ has also demonstrated anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Research indicates that THQ derivatives possess antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinoline ring enhance this activity.
The mechanisms by which THQ exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Inhibition of Enzymatic Activity : THQ may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It appears to affect several signaling pathways associated with inflammation and cancer progression.
- Interaction with DNA : Some studies indicate that THQ can intercalate with DNA, leading to apoptosis in cancer cells.
Case Studies
A notable study involved the synthesis of various THQ derivatives and their evaluation for anticancer activity. The research utilized high-pressure assisted synthesis methods to create a library of compounds, which were then screened for cytotoxicity against multiple cancer cell lines. Results showed that certain derivatives exhibited enhanced potency compared to the parent compound.
Q & A
Q. What synthetic strategies are effective for synthesizing 6H-cyclohepta(b)quinoline derivatives with amino and ethyl substituents?
Methodological Answer: Multi-step synthesis is typically required, starting with cyclization reactions to form the quinoline core. For example, a method involving orthoformate-mediated cyclization (as seen in analogous compounds) can generate intermediates, followed by nucleophilic substitution to introduce the amino group . Key considerations:
- Intermediate purification: Use column chromatography with solvents optimized based on XLogP3 values (e.g., 3.6 for related compounds suggests moderate lipophilicity) .
- Functionalization: Ethyl and amino groups are introduced via alkylation and amination steps, respectively, under controlled pH and temperature.
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR: Analyze proton environments (e.g., aromatic protons in quinoline core at δ 7.0–8.5 ppm, ethyl group protons at δ 1.2–1.5 ppm) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₃N₂: calculated 275.2) .
- X-ray Diffraction: Resolve cyclohepta(b)quinoline ring conformation and substituent orientation .
Q. What solvent systems are optimal for purification and solubility studies?
Methodological Answer: Solubility can be predicted using XLogP3 (hydrophobicity index). For XLogP3 ≈ 3.6:
- Purification: Use ethyl acetate/hexane mixtures (3:7 ratio) for column chromatography .
- Solubility Testing: Prioritize DMSO for stock solutions (≥50 mg/mL) and dilute with aqueous buffers (pH 7.4) for biological assays.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace ethyl with methyl or cyclopropyl groups) to assess steric/electronic effects .
- Bioactivity Assays: Test against Gram-positive/-negative bacteria (MIC ≤ 25 µg/mL for quinolines) .
- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to bacterial DNA gyrase .
Q. How should researchers address conflicting bioactivity data in related quinoline derivatives?
Methodological Answer:
Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
